molecular formula C8H13N3O2 B8575987 1-(But-2-en-1-yl)-2-(nitromethylidene)imidazolidine CAS No. 59761-15-8

1-(But-2-en-1-yl)-2-(nitromethylidene)imidazolidine

Cat. No. B8575987
CAS RN: 59761-15-8
M. Wt: 183.21 g/mol
InChI Key: QSWFEIZZVJRNIE-UHFFFAOYSA-N
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Patent
US03971774

Procedure details

Method B, 2-(nitromethylene)imidazolidine was reacted with 1-chloro-2-butene. Melting point: 82°-85°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[C:5]1[NH:9][CH2:8][CH2:7][NH:6]1)([O-:3])=[O:2].Cl[CH2:11][CH:12]=[CH:13][CH3:14]>>[CH2:11]([N:6]1[CH2:7][CH2:8][NH:9][C:5]1=[CH:4][N+:1]([O-:3])=[O:2])[CH:12]=[CH:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=C1NCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=CC)N1C(NCC1)=C[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.